2-香豆酮

概述

描述

Synthesis Analysis

The synthesis of 2-Coumaranone involves innovative methods employing readily available starting materials. Fu et al. (2021) described a direct synthesis approach using calcium carbide and salicylaldehyde to obtain various 2-methyl-2-vinylbenzofuran-3(2H)-ones without the need for metal catalysts, highlighting the method's cost-efficiency and simplicity (Fu et al., 2021). Additionally, Kuppusamy et al. (2015) developed a rhodium(III)-catalyzed method for the regio- and stereoselective synthesis of substituted 3-coumaranones, offering a new route to 2-vinyl-substituted 3-coumaranone compounds through C-H activation and annulation reactions (Kuppusamy et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-Coumaranone derivatives has been explored through various synthetic strategies, revealing the compound's versatile framework. Schramm et al. (2013) optimized the one-pot synthesis of 2-Coumaranones with a carbamate side-chain, providing insights into the chemiluminescence and potential applications of these compounds in bioassays (Schramm et al., 2013).

Chemical Reactions and Properties

2-Coumaranone participates in various chemical reactions, contributing to its diverse chemical properties. Ferguson et al. (2012) demonstrated the palladium-catalyzed oxidative cyclocarbonylation of 2-vinylphenols as a direct method for synthesizing coumarins, highlighting the reaction's environmental benefits and the ability to yield coumarins with diverse functional groups (Ferguson et al., 2012).

科学研究应用

化学发光探针

2-香豆酮衍生物因其高效和多功能的特性,正在成为化学发光探针的新平台 . 这些化合物在开发下一代探针方面特别有用,这些探针可以在化学反应后发出光,而无需外部光源。 它们在化学发光方面的潜力源于其良好的量子产率和能够发生产生光的反应,这些反应可用于各种分析应用。

生物发光反应

生物发光反应的研究得益于使用2-香豆酮作为模型系统 . 这些化合物可以模拟生物体中自然的发光反应,有助于理解生物发光背后的机制。 这可以导致设计具有优异发射特性的新型2-香豆酮衍生物,用于生物分析应用。

酶检测

2-香豆酮已被用作检测水解2-羟基苯并呋喃结构的酶的探针 . 这种应用在生物化学和分子生物学中至关重要,酶活性测定是了解酶功能和开发酶抑制剂作为治疗剂的基础。

气体分析

在气体分析领域,利用涉及2-香豆酮的化学发光,例如臭氧诱导的化学发光 . 这种应用对于环境监测和需要检测和测量气体的工业过程具有重要意义。

生物分子测定

2-香豆酮衍生物的化学发光特性使其适合于检测和测定生物分子,例如在ELISA和Western blot技术中 . 这些方法广泛用于临床诊断和研究中,以检测特定蛋白质或抗体的存在。

合成药物剂

2-香豆酮是合成各种药物剂的起始原料 . 它的结构是开发具有多种治疗作用的药物的关键,包括抗心律失常药物和杀真菌剂。

作用机制

Target of Action

2-Coumaranone is a bicyclic heteroaromatic compound . It has been used to study the effects of coumarins on 7,12-dimethyibenz (a)anthracene induced neoplasia of the rat mammary gland . It was also employed as a probe for detecting enzymes which hydrolyze 2-hydroxybenzofuran structures .

Mode of Action

The exact mechanism of 2-Coumaranone’s action remains elusive . It has been shown that superoxide radical anions are involved in the reactions . This supports the hypothesis that the mechanism includes a single electron transfer step .

Biochemical Pathways

The decomposition of the high-energy intermediate, 1,2-dioxetanone, is described in the ground state and in the first three excited singlet states . This indicates that there is at least one conical intersection, which is crucial for the generation of excited-state molecules .

Pharmacokinetics

Its synthesis involves a series of chemical reactions, including an acid-catalyzed aldol condensation and a dehydrogenation process . These processes could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

A peroxy anion that is generated was found to be able to undergo a side reaction that leads to the same (isolated) product as in the light-generating reaction . This suggests that 2-Coumaranone may have multiple pathways of action, leading to different molecular and cellular effects.

Action Environment

The action of 2-Coumaranone can be influenced by various environmental factors. For instance, the synthesis of 2-Coumaranone involves a dehydrogenation process at 250 °C , suggesting that high temperatures could potentially influence its stability and efficacy.

安全和危害

未来方向

2-Coumaranones are evolving as a new, efficient, versatile, and synthetically accessible platform for the next generation chemiluminescent probes . Despite the favorable quantum yields, the exact mechanism of their chemiluminescence remains elusive . These results demonstrate the applicability of 2-coumaranones as a model system for several bioluminescence reactions and may lead to the design of new 2-coumaranone derivatives with superior emission characteristics for bioanalytical applications .

属性

IUPAC Name |

3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZGCWSMSTYWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203829 | |

| Record name | (3H)-Benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

553-86-6 | |

| Record name | 2(3H)-Benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3H)-Benzofuran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzofuranone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3H)-Benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3H)-benzofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K47Z4Q1E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

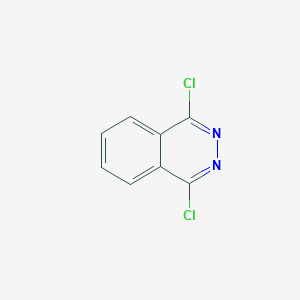

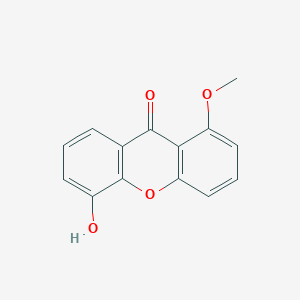

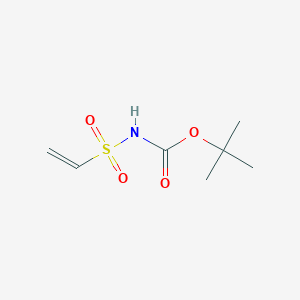

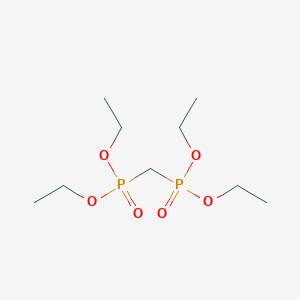

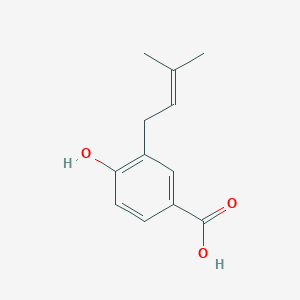

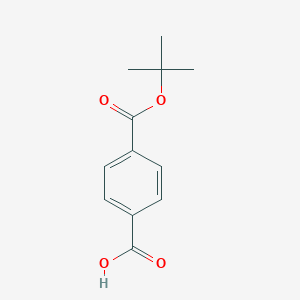

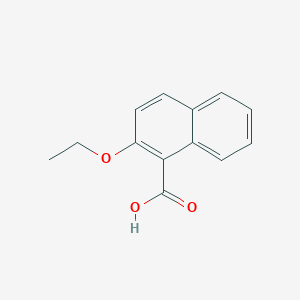

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-coumaranone derivatives interesting for chemiluminescence applications?

A1: 2-Coumaranones are emerging as a promising platform for developing new chemiluminescent probes. They offer several advantages including:

- High quantum yields: This translates to efficient light emission, making them suitable for sensitive detection applications. [, ]

- Synthetic accessibility: They can be synthesized through relatively straightforward methods, allowing for the creation of diverse derivatives. [, , ]

- Versatility: Their structure can be readily modified to tune their chemiluminescent properties, such as emission wavelength and intensity. []

Q2: How does the chemiluminescence of 2-coumaranones work?

A2: The current understanding suggests a mechanism involving the following key steps: [, , , ]

Q3: What is the role of superoxide radical anions in 2-coumaranone chemiluminescence?

A3: Electron paramagnetic resonance (EPR) spectroscopy studies have provided evidence for the involvement of superoxide radical anions in the reaction. This supports the hypothesis that a single electron transfer step is involved in the mechanism, potentially during the formation or decomposition of the dioxetanone intermediate. []

Q4: What insights have computational studies provided into 2-coumaranone chemiluminescence?

A4: Computational analyses, particularly those focusing on the decomposition of the 1,2-dioxetanone intermediate, have revealed:

- Conical intersection: The existence of at least one conical intersection, which facilitates the transition from the ground state to an excited state, a crucial step for light emission. []

- Chemiexcitation and photorelaxation pathways: Theoretical investigations have helped to clarify the pathways involved in the generation and relaxation of the excited-state light emitter. []

Q5: What is the molecular formula and weight of 2-coumaranone?

A5: The molecular formula of 2-coumaranone is C8H6O2, and its molecular weight is 134.13 g/mol.

Q6: What spectroscopic techniques are helpful in characterizing 2-coumaranones?

A6: Several spectroscopic techniques are commonly employed for the structural analysis of 2-coumaranones, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and connectivity of atoms within the molecule. [, , ]

- Infrared (IR) spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, particularly the characteristic carbonyl group of the lactone. []

- Mass spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, providing valuable structural information. [, , ]

- UV-Vis spectroscopy: This technique is used to study the electronic transitions within the molecule, which is particularly useful for understanding its light absorption and emission properties. [, ]

Q7: What are the potential biological applications of 2-coumaranone derivatives?

A7: Research suggests potential applications in:

- Nematicidal agents: Some 2-coumaranone derivatives, such as those isolated from the bacterium Lysinimonas M4, have shown significant nematicidal activity against the pinewood nematode Bursaphelenchus xylophilus, suggesting their potential use in controlling pine wilt disease. []

- Bio-antimutagens: Certain lactones, including 2-coumaranone, have exhibited bio-antimutagenic effects in microbial assays, suggesting potential applications in preventing or reducing mutagenesis. []

- Insecticidal agents: Studies have identified 2-coumaranone as one of the active insecticidal components in extracts from the fungus Beauveria tenella. [, ]

Q8: How do the nematicidal 2-coumaranones interact with their target?

A8: While the exact mechanism of action is still under investigation, research suggests that these compounds induce oxidative stress in nematodes, leading to their death. This is supported by observations of:

- Increased ROS levels: Nematodes treated with the nematicidal 2-coumaranones exhibit elevated levels of reactive oxygen species (ROS). []

- Altered antioxidant enzyme activity: The compounds disrupt the balance of antioxidant enzymes in the nematodes, leading to a decrease in catalase (CAT) and peroxidase (POD) activity, while increasing superoxide dismutase (SOD) activity. []

Q9: What are the common synthetic approaches for preparing 2-coumaranones?

A9: 2-Coumaranones can be synthesized through various methods, including:

- Condensation reactions: One common approach involves the condensation of salicylaldehyde derivatives with appropriate reagents, such as ethyl bromoacetate, followed by cyclization. []

- Cyclocarbonylation reactions: Palladium-catalyzed cyclocarbonylation of o-ethynylphenols with vinyl triflates under carbon monoxide atmosphere has been reported as an efficient method for synthesizing 3-alkylidene-2-coumaranones. []

- Dehydrogenation: Catalytic dehydrogenation of α-carboxymethylidene cyclohexanone offers another route for 2-coumaranone synthesis. []

Q10: How do structural modifications affect the properties of 2-coumaranones?

A10: Structural modifications, particularly at the benzene ring and the lactone moiety, can significantly influence the properties of 2-coumaranones, such as:

- Chemiluminescence: Introducing electron-donating or electron-withdrawing groups on the benzene ring can alter the emission wavelength and intensity of the chemiluminescence. []

- Biological activity: Modifications to the structure can impact the interactions with biological targets, influencing their activity and potency. [, ]

- Reactivity: Substituents can affect the reactivity of the 2-coumaranone core, influencing its susceptibility to chemical transformations. []

Q11: What are the environmental implications of 2-coumaranones?

A11: While research on the environmental fate and impact of 2-coumaranones is limited, some studies have investigated their degradation pathways. For instance, 2-coumaranone has been identified as an intermediate in the photodegradation of 2,3-benzofuran in TiO2 aqueous suspensions. [] Further research is needed to fully understand the environmental persistence, bioaccumulation potential, and ecotoxicological effects of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。